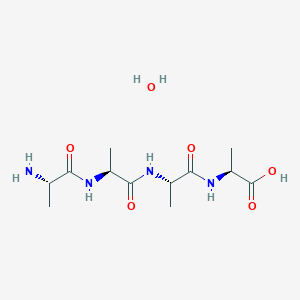![molecular formula C22H17N3O2 B11990435 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]- CAS No. 47531-44-2](/img/structure/B11990435.png)
9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]- is an organic compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of an azo group (-N=N-) attached to the anthraquinone core, which contributes to its unique chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]- typically involves the diazotization of 4-(dimethylamino)aniline followed by coupling with 9,10-anthraquinone. The reaction conditions often require acidic environments and controlled temperatures to ensure the successful formation of the azo bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonic acids under Friedel-Crafts conditions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of amine-substituted anthraquinones.
Substitution: Introduction of halogen or sulfonic acid groups on the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]- is used as a precursor for the synthesis of various dyes and pigments. Its vibrant color and stability make it a valuable component in the production of high-performance materials.
Biology
In biological research, this compound can be used as a staining agent for microscopy, helping to visualize cellular structures and processes. Its ability to bind to specific biological molecules makes it useful in various diagnostic applications.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anticancer and antimicrobial activities. The presence of the azo group and anthraquinone core contributes to its bioactivity.
Industry
Industrially, the compound is used in the production of dyes for textiles, plastics, and inks. Its stability and colorfastness make it a preferred choice for high-quality dye formulations.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]- involves its interaction with molecular targets such as enzymes and DNA. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The anthraquinone core can intercalate with DNA, disrupting its function and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthracenedione: A parent compound with similar structural features but lacking the azo group.
1-Amino-2-methyl-9,10-anthracenedione: A derivative with an amino group, used in different applications.
1,4-Bis(methylamino)-9,10-anthracenedione: Another derivative with two methylamino groups, used in dye synthesis.
Uniqueness
9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]- stands out due to the presence of the azo group, which imparts unique chemical reactivity and color properties. This makes it particularly valuable in applications requiring specific color characteristics and stability.
Propiedades
Número CAS |
47531-44-2 |
|---|---|
Fórmula molecular |
C22H17N3O2 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
1-[[4-(dimethylamino)phenyl]diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C22H17N3O2/c1-25(2)15-12-10-14(11-13-15)23-24-19-9-5-8-18-20(19)22(27)17-7-4-3-6-16(17)21(18)26/h3-13H,1-2H3 |
Clave InChI |
BRZXLFVLBKLMQB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11990354.png)
![(3Z)-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11990366.png)
![2-ethoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11990375.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11990383.png)
![2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone](/img/structure/B11990387.png)
![N,N-dimethyl-4-[5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]aniline](/img/structure/B11990399.png)

![3-(3-nitrophenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990416.png)
![Methyl 4-{[7-({(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}oxy)-4-oxo-4H-chromen-3-YL]oxy}benzoate](/img/structure/B11990417.png)
![2-methyl-N'-[(E)-(3-methyl-2-thienyl)methylidene]-3-furohydrazide](/img/structure/B11990419.png)

![ethyl 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]butanoate](/img/structure/B11990430.png)
![3-methoxy-2-methyl-6-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B11990443.png)
